
3-(1-Naphthoyl)indol
Übersicht
Beschreibung
1’-Naphthoyl Indole is a synthetic compound belonging to the class of naphthoylindoles. It is characterized by the presence of a naphthoyl group attached to the indole ring. This compound has gained significant attention due to its role as a precursor in the synthesis of synthetic cannabinoids, which are used in various research and forensic applications .
Wissenschaftliche Forschungsanwendungen
1'-Naphthoyl-Indol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
1'-Naphthoyl-Indol und seine Derivate üben ihre Wirkungen aus, indem sie als Agonisten an Cannabinoidrezeptoren, insbesondere CB1- und CB2-Rezeptoren, wirken. Diese Rezeptoren sind Teil des Endocannabinoid-Systems, das eine entscheidende Rolle bei der Regulierung verschiedener physiologischer Prozesse spielt, einschließlich Schmerzempfindung, Stimmung und Appetit . Durch die Bindung an diese Rezeptoren ahmt 1'-Naphthoyl-Indol die Wirkungen von natürlich vorkommenden Endocannabinoiden nach, was zu einer veränderten Neurotransmitterfreisetzung und Modulation der neuronalen Aktivität führt .
Wirkmechanismus
Target of Action
3-(1-Naphthoyl)indole, also known as JWH-018, is a synthetic cannabinoid . Its primary targets are the CB1 and CB2 cannabinoid receptors . These receptors are part of the endocannabinoid system in the brain, which plays a crucial role in various physiological processes .
Mode of Action
3-(1-Naphthoyl)indole acts as a full agonist at both the CB1 and CB2 cannabinoid receptors, with some selectivity for CB2 . This means it can bind to these receptors and activate them, mimicking the effects of the body’s naturally-produced endocannabinoid hormones . The activation of these receptors can exacerbate or inhibit nerve signaling .
Biochemical Pathways
The biochemical pathways affected by 3-(1-Naphthoyl)indole are those associated with the endocannabinoid system. The activation of the CB1 and CB2 receptors can lead to various downstream effects, depending on the specific receptor and its location in the body . For example, the activation of CB1 receptors in the brain can lead to psychoactive effects .
Pharmacokinetics
It has been detected in human urine, plasma, and autopsy samples by high-resolution mass spectrometry . It has been found to be hydroxylated into a number of metabolites, which may account for some of the psychoactive effects .
Result of Action
The activation of the CB1 and CB2 receptors by 3-(1-Naphthoyl)indole can lead to a variety of molecular and cellular effects. For example, it can affect nerve signaling, leading to changes in perception, mood, and cognition . It can also have effects on the immune system, as CB2 receptors are primarily found on immune cells .
Action Environment
The action, efficacy, and stability of 3-(1-Naphthoyl)indole can be influenced by various environmental factors. For example, the presence of other substances, such as other drugs or chemicals, can affect its action . Additionally, factors such as pH and temperature can affect its stability .
Safety and Hazards
The safety data sheet for 3-(1-Naphthoyl)indole advises avoiding breathing mist, gas, or vapors and avoiding contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 1'-Naphthoyl-Indol kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Acylierung von Indol mit 1-Naphthoylchlorid. Die Reaktion erfordert typischerweise eine Base wie Pyridin oder Triethylamin, um den Acylierungsprozess zu erleichtern. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse des Acylchlorids zu verhindern .
Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Synthese von 1'-Naphthoyl-Indol oft mehrstufige Prozesse, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der erste Schritt beinhaltet die Herstellung von 1-Naphthoylchlorid aus 1-Naphthoylsäure unter Verwendung von Oxalylchlorid. Dieser Zwischenstoff wird dann in Gegenwart einer Base mit Indol umgesetzt, um 1'-Naphthoyl-Indol zu erzeugen .
Analyse Chemischer Reaktionen
Reaktionstypen: 1'-Naphthoyl-Indol durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Der Indolring kann elektrophile Substitutionsreaktionen eingehen, bei denen Elektrofile Wasserstoffatome am Ring ersetzen.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid (H₂O₂), Chlorsäure (HClO), Kaliumpermanganat (KMnO₄).
Reduktion: Lithiumaluminiumhydrid (LiAlH₄), Natriumborhydrid (NaBH₄).
Substitution: Elektrofile wie Halogene, Nitrogruppen und Alkylgruppen.
Hauptprodukte, die gebildet werden: Die spezifischen Produkte, die gebildet werden, hängen von den Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann die Oxidation hydroxylierte oder carboxylierte Derivate von 1'-Naphthoyl-Indol ergeben .
Vergleich Mit ähnlichen Verbindungen
1'-Naphthoyl-Indol ist Teil einer breiteren Klasse von Verbindungen, die als Naphthoylindole bekannt sind. Zu ähnlichen Verbindungen gehören:
Einzigartigkeit: 1'-Naphthoyl-Indol ist einzigartig aufgrund seines spezifischen Substitutionsschemas am Indolring, das seine Bindungsaffinität und Selektivität für Cannabinoidrezeptoren beeinflusst. Dies macht es zu einer wertvollen Verbindung für die Untersuchung der Struktur-Aktivitätsbeziehungen von synthetischen Cannabinoiden .
Eigenschaften
IUPAC Name |
1H-indol-3-yl(naphthalen-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO/c21-19(17-12-20-18-11-4-3-9-15(17)18)16-10-5-7-13-6-1-2-8-14(13)16/h1-12,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXQGVQLBPQVOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438655 | |
| Record name | 3-(1-Naphthoyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109555-87-5 | |
| Record name | 3-Naphthoylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109555875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1-Naphthoyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-NAPHTHOYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56CC3I2OAK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of 3-(1-Naphthoyl)indole derivatives?
A: 3-(1-Naphthoyl)indole derivatives primarily interact with cannabinoid receptors, specifically CB1 and CB2 receptors. [, , , , , , ] These receptors are G protein-coupled receptors involved in various physiological processes, including mood, memory, appetite, pain perception, and immune function.
Q2: How does the binding of 3-(1-Naphthoyl)indole derivatives to cannabinoid receptors affect downstream signaling pathways?
A: Binding of these compounds to CB1 receptors, primarily found in the central nervous system, leads to the inhibition of adenylate cyclase and modulation of intracellular signaling cascades. [, , ] This can result in a variety of pharmacological effects, including hypothermia, antinociception, catalepsy, and changes in locomotor activity. [, , , ]
Q3: Do all 3-(1-Naphthoyl)indole derivatives exhibit the same efficacy at cannabinoid receptors?
A: Research indicates that some derivatives, like AB-CHMINACA and AB-PINACA, display higher efficacy than other agonists, including Δ9-Tetrahydrocannabinol (Δ9-THC), in stimulating CB1 receptor–mediated guanosine 5′-O-(3-thiotriphosphate) (GTPγS) binding. [, ]
Q4: What is the molecular formula and weight of 3-(1-Naphthoyl)indole?
A: The molecular formula of 3-(1-Naphthoyl)indole is C19H13NO, and its molecular weight is 271.31 g/mol. []
Q5: How can spectroscopic techniques be used to characterize 3-(1-Naphthoyl)indole derivatives?
A: Techniques like Gas Chromatography–Mass Spectrometry (GC–MS) and Gas Chromatography–Infrared (GC–IR) spectroscopy are vital for identifying and differentiating regioisomers of 3-(1-Naphthoyl)indole derivatives. These methods provide information about fragmentation patterns, molecular weight, and functional group vibrations, enabling the structural elucidation of these compounds. [, , ]
Q6: How does altering the N-alkyl side chain of 3-(1-Naphthoyl)indole affect its activity at cannabinoid receptors?
A: Studies reveal that the length and structure of the N-alkyl substituent significantly impact the compound's affinity and selectivity for CB1 and CB2 receptors. For instance, while an N-alkyl chain length of four to six carbons is generally preferred for CB1 receptor activity, 1-propyl-3-(1-naphthoyl)indole exhibits selectivity for the CB2 receptor. [, , ]
Q7: What is the effect of halogenating the naphthoyl group on the pharmacological properties of 3-(1-Naphthoyl)indole derivatives?
A: Introducing halogen atoms, such as fluorine or chlorine, to the naphthoyl group can significantly alter the steric and electronic properties of the molecule, ultimately influencing its binding affinity, selectivity, and metabolic stability. Research has shown that specific halogen substitutions can lead to the development of highly selective CB2 receptor agonists. [, ]
Q8: What analytical methods are commonly employed for detecting and quantifying 3-(1-Naphthoyl)indole derivatives in biological samples?
A: Liquid chromatography coupled with mass spectrometry (LC-MS) is widely used for analyzing these compounds in biological matrices like urine. [] This technique allows for sensitive detection and identification of the parent compound and its metabolites.
Q9: How can monoclonal antibodies be used in the analysis of 3-(1-Naphthoyl)indole derivatives?
A: Researchers have successfully developed monoclonal antibodies specific for 3-(1-Naphthoyl)indole derivatives. [, , , ] These antibodies, when incorporated into assays like competitive enzyme-linked immunosorbent assay (ELISA), allow for rapid, sensitive, and comprehensive detection of these compounds, even at nanomolar concentrations. []
Q10: Do 3-(1-Naphthoyl)indole derivatives possess the potential to elicit an immune response?
A: While specific information regarding the immunogenicity of 3-(1-Naphthoyl)indole is limited within the provided research, the development of monoclonal antibodies targeting these compounds suggests they can act as antigens and trigger an immune response. [, , , ] Further research is necessary to fully understand the immunogenic potential and any related immunological responses associated with these compounds.
Q11: What resources are crucial for advancing research on 3-(1-Naphthoyl)indole derivatives?
A: Continued research necessitates access to specialized equipment like high-resolution mass spectrometers, NMR instruments, and high-throughput screening platforms. Collaboration between chemists, pharmacologists, and toxicologists is essential for a comprehensive understanding of these compounds. Publicly available databases like SWGDRUG are invaluable for sharing analytical data and facilitating the identification of new derivatives. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
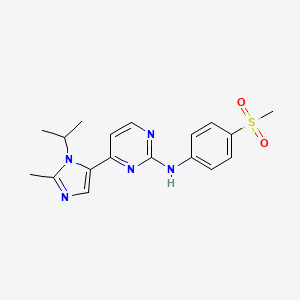
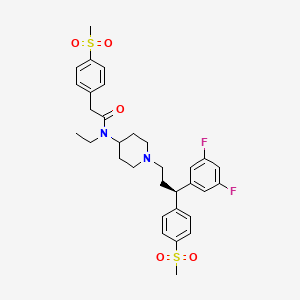
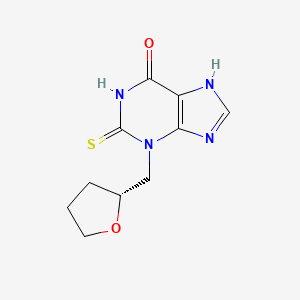
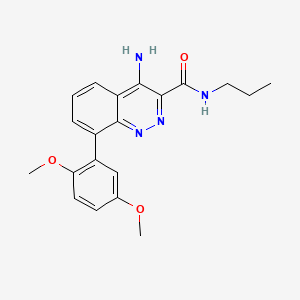

![(5S)-5-methyl-5-[[4-[4-(1,1,2,2-tetrafluoroethoxy)phenoxy]piperidin-1-yl]sulfonylmethyl]imidazolidine-2,4-dione](/img/structure/B1666228.png)
![N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide](/img/structure/B1666229.png)
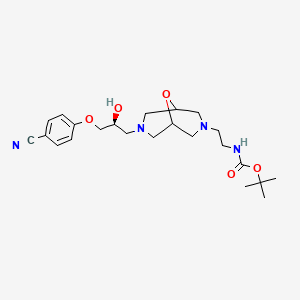

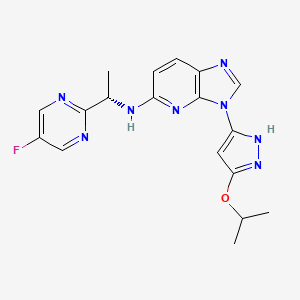


![7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one](/img/structure/B1666240.png)

